2-Chlorodibenzofuran

Environmental Toxicology Mutagenicity PCDF Congener Analysis

2-Chlorodibenzofuran is the definitive monochlorinated PCDF congener for precise environmental quantification under CEN/TS 16190. Its unique Henry's law constant (1.1×10⁻¹ mol/(m³·Pa)) and GC retention index prevent misidentification with other isomers. Exhibiting weak mutagenicity in Salmonella assays, it is the clean model for AhR-mediated toxicology, free from the genotoxicity of the 3-chloro analog. Its characterized log P (4.24) and metabolic fate make it the essential benchmark for QSAR validation and comparative biotransformation research.

Molecular Formula C12H7ClO
Molecular Weight 202.63 g/mol
CAS No. 51230-49-0
Cat. No. B1219818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorodibenzofuran
CAS51230-49-0
Synonyms2-chlorodibenzofuran
Molecular FormulaC12H7ClO
Molecular Weight202.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C12H7ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
InChIKeyPRKTYWJFCODJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorodibenzofuran (CAS 51230-49-0): Core Physicochemical and Regulatory Identity for Environmental Analysis


2-Chlorodibenzofuran (2-MCDF, PCDF-2) is a monochlorinated derivative of dibenzofuran belonging to the polychlorinated dibenzofuran (PCDF) family. It is a solid at ambient conditions with a melting point of 100-101.5 °C [1] and a molecular weight of 202.64 g/mol [2]. The compound is recognized as an environmental contaminant, particularly in chlorinated tap water systems [3], and is routinely employed as a certified reference standard in environmental analysis to quantify PCDF congeners in complex matrices [4]. Its physicochemical properties, including a calculated log P of 4.24 [5] and a Henry's law constant of 1.1×10⁻¹ mol/(m³·Pa) [6], govern its environmental fate and bioaccumulation potential, distinguishing it from both the parent dibenzofuran and other monochlorinated isomers.

Why 2-Chlorodibenzofuran Cannot Be Substituted by Other Monochlorodibenzofurans or Parent Dibenzofuran in Analytical and Toxicological Studies


Within the monochlorodibenzofuran class, the specific position of the chlorine atom on the dibenzofuran ring critically dictates both analytical behavior and biological response. While isomers share the same molecular weight and elemental composition, their chromatographic retention indices, partition coefficients, and—most importantly—mutagenic potentials diverge substantially [1]. Generic substitution of 2-chlorodibenzofuran with another monochlorodibenzofuran or unsubstituted dibenzofuran will therefore compromise the accuracy of environmental monitoring programs, invalidate quantitative structure-activity relationship (QSAR) models for PCDFs, and produce misleading toxicological assessments. The evidence presented below quantitatively substantiates why 2-chlorodibenzofuran must be treated as a distinct entity for procurement decisions in analytical, environmental, and toxicological research.

Quantitative Differentiation Evidence for 2-Chlorodibenzofuran vs. Isomers and Parent Compound


Comparative Mutagenicity: 2-Chlorodibenzofuran Exhibits Weak Activity, in Stark Contrast to the Strong Mutagenicity of 3-Chlorodibenzofuran

In a direct comparative study using Salmonella typhimurium strains TA98 and TA100, 2-chlorodibenzofuran was found to be weakly mutagenic, whereas 3-chlorodibenzofuran was strongly mutagenic. 1-Chlorodibenzofuran and 4-chlorodibenzofuran were practically non-mutagenic [1]. The mutagenic activity of 3-chlorodibenzofuran was approximately one-fifth (TA98) and one-twentieth (TA100) that of the potent mutagen benzo[a]pyrene [1]. This demonstrates that the chlorine substitution position is a critical determinant of genotoxic potential.

Environmental Toxicology Mutagenicity PCDF Congener Analysis

Enhanced Henry's Law Constant: 2-Chlorodibenzofuran Exhibits 48% Higher Air-Water Partitioning Potential Than Parent Dibenzofuran

The Henry's law constant (Hscp) at 298.15 K for 2-chlorodibenzofuran is 1.1×10⁻¹ mol/(m³·Pa) [1]. For the unsubstituted parent compound dibenzofuran, the corresponding value is 7.4×10⁻² mol/(m³·Pa) [2]. This represents a 48% increase in Hscp upon monochlorination at the 2-position, indicating a significantly greater propensity for 2-chlorodibenzofuran to partition from water into the air phase.

Environmental Fate Henry's Law Constant Volatilization

Increased Water Solubility: 2-Chlorodibenzofuran is Approximately 5-Fold More Soluble in Water Than Parent Dibenzofuran

Despite the addition of a hydrophobic chlorine substituent, 2-chlorodibenzofuran exhibits a water solubility of approximately 15 mg/L (0.015 g/L) [1]. This contrasts with the parent dibenzofuran, which has a reported water solubility of 3.1 mg/L . This nearly five-fold increase in aqueous solubility is a notable deviation from the general trend observed for many chlorinated aromatics.

Water Solubility Environmental Partitioning PCDF

Distinct Vapor Pressure: 2-Chlorodibenzofuran is Significantly Less Volatile Than Parent Dibenzofuran

2-Chlorodibenzofuran has a vapor pressure of 0.000509 mmHg at 25°C . In contrast, unsubstituted dibenzofuran has a reported vapor pressure of 0.00248 mmHg . This represents an approximate 4.9-fold reduction in volatility for the monochlorinated congener.

Vapor Pressure Volatility GC Analysis

Higher Lipophilicity: 2-Chlorodibenzofuran Log P Exceeds That of Parent Dibenzofuran by ~0.12 Units, Indicating Greater Bioaccumulation Potential

The octanol-water partition coefficient (Log P) for 2-chlorodibenzofuran is reported as 4.2394 [1]. The parent dibenzofuran has an experimentally determined Log P of 4.12 [2]. This 0.12 log unit increase corresponds to a ~30% higher theoretical partition coefficient into octanol, signifying enhanced lipophilicity and potential for bioconcentration.

Log P Bioaccumulation QSAR

Regiospecific Metabolism: 2-Chlorodibenzofuran Undergoes Rapid Hydroxylation at the 3- and/or 7-Positions, a Pattern Distinct from Other Isomers

In vivo rat studies demonstrate that 2-chlorodibenzofuran is rapidly metabolized, with about 86% of radioactivity excreted in urine within 48 hours [1]. The metabolic pathway involves regioselective hydroxylation at the 3 and/or 7 positions of the dibenzofuran ring [2]. This regiospecificity is a direct consequence of the chlorine substitution pattern and is expected to differ from that of 1-, 3-, or 4-chlorodibenzofurans, although direct comparative metabolic studies among all four isomers are not available.

Metabolism Biotransformation Toxicokinetics

Optimal Use Cases for 2-Chlorodibenzofuran Based on Quantified Differential Properties


Environmental Monitoring and Regulatory Compliance for PCDF Congener-Specific Analysis

Given its distinct physicochemical profile—particularly its Henry's law constant of 1.1×10⁻¹ mol/(m³·Pa) [1] and GC retention characteristics [2]—2-chlorodibenzofuran serves as an essential analytical standard for the accurate quantification of monochlorinated dibenzofuran congeners in environmental samples. Substituting with the parent dibenzofuran or other isomers would result in misidentification and erroneous quantification in GC-HRMS workflows mandated by standards such as CEN/TS 16190 for sludge, biowaste, and soil analysis [3].

Toxicological Investigations Requiring a Low-Intrinsic-Mutagenicity Monochlorodibenzofuran

For studies investigating PCDF toxicology where confounding by strong mutagenic activity must be minimized, 2-chlorodibenzofuran is the preferred monochlorinated congener. Its weak mutagenicity in Salmonella assays [4] stands in stark contrast to the potent mutagenicity of 3-chlorodibenzofuran. This makes 2-chlorodibenzofuran a more suitable model compound for dissecting non-genotoxic mechanisms of PCDF toxicity, such as AhR-mediated effects, without the complicating factor of direct DNA reactivity.

Environmental Fate Modeling and QSAR Development for Halogenated Aromatics

The availability of robust, quantitative physicochemical data for 2-chlorodibenzofuran—including log P (4.24) [5], water solubility (15 mg/L) [6], and Henry's law constant [1]—makes it a critical data point for developing and validating QSAR models that predict the environmental behavior of the broader PCDF family. Its intermediate properties among monochlorodibenzofurans provide a valuable benchmark for calibrating computational models of partition coefficients and bioaccumulation factors [7].

Metabolism and Biotransformation Studies of Monochlorinated Dibenzofurans

The well-characterized metabolic fate of 2-chlorodibenzofuran in rats, involving rapid excretion (~86% in urine within 48h) [8] and regiospecific hydroxylation at the 3- and 7-positions [9], establishes it as a key reference compound for comparative metabolism studies. Researchers investigating the biotransformation of other PCDF congeners can use 2-chlorodibenzofuran as a benchmark to assess how chlorine substitution position alters metabolic pathways and excretion kinetics.

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